4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid
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Overview
Description
4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, a phenyl group, and sulfonyl fluoride and ethanesulfonic acid moieties. Its molecular formula is C17H24N6O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a phenyl ethyl derivative under controlled conditions. The reaction typically requires a solvent such as dioxane and a base like sodium carbonate. The mixture is heated to 70-80°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Microwave irradiation can also be employed to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, dioxane, and morpholine. The reactions are often carried out under controlled temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and other biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-2-mercaptopyrimidine: Shares the triazine ring structure but differs in functional groups.
4,4’-Dimethylbiphenyl: Contains a biphenyl structure with methyl groups but lacks the triazine and sulfonyl fluoride moieties.
5,6-Diamino-1,3-dimethyluracil hydrate: Similar in having amino groups but differs in the core structure.
Uniqueness
4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of a triazine ring, phenyl group, and sulfonyl fluoride and ethanesulfonic acid moieties. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
21316-28-9 |
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Molecular Formula |
C21H28FN5O5S2 |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
4-[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C19H22FN5O2S.C2H6O3S/c1-19(2)24-17(21)23-18(22)25(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)28(20,26)27;1-2-6(3,4)5/h5-12H,3-4H2,1-2H3,(H4,21,22,23,24);2H2,1H3,(H,3,4,5) |
InChI Key |
ZTWVZNKJCAPLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CCC3=CC=C(C=C3)S(=O)(=O)F)N)N)C |
Origin of Product |
United States |
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